Cas no 2287316-48-5 (5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide)
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide Chemical and Physical Properties
Names and Identifiers
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- EN300-6745642
- Z3505331757
- 2287316-48-5
- 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide
- 5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide
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- Inchi: 1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H
- InChI Key: BJQWAJZPSGLAAW-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CCN)O)OC.Br
Computed Properties
- Exact Mass: 326.92925g/mol
- Monoisotopic Mass: 324.93130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6745642-0.05g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 0.05g |
$216.0 | 2025-03-13 | |
| Enamine | EN300-6745642-0.1g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 0.1g |
$322.0 | 2025-03-13 | |
| Enamine | EN300-6745642-0.25g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 0.25g |
$459.0 | 2025-03-13 | |
| Enamine | EN300-6745642-0.5g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 0.5g |
$723.0 | 2025-03-13 | |
| Enamine | EN300-6745642-1.0g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 1.0g |
$928.0 | 2025-03-13 | |
| Enamine | EN300-6745642-2.5g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 2.5g |
$1819.0 | 2025-03-13 | |
| Enamine | EN300-6745642-5.0g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 5.0g |
$2692.0 | 2025-03-13 | |
| Enamine | EN300-6745642-10.0g |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol hydrobromide |
2287316-48-5 | 95.0% | 10.0g |
$3992.0 | 2025-03-13 | |
| Aaron | AR028X5C-50mg |
5-(2-aminoethyl)-4-bromo-2-methoxyphenolhydrobromide |
2287316-48-5 | 95% | 50mg |
$322.00 | 2025-02-17 | |
| Aaron | AR028X5C-100mg |
5-(2-aminoethyl)-4-bromo-2-methoxyphenolhydrobromide |
2287316-48-5 | 95% | 100mg |
$468.00 | 2025-02-17 |
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide
Research Brief on 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide (CAS: 2287316-48-5)
In recent years, the compound 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide (CAS: 2287316-48-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated phenolic structure and aminoethyl functional group, has shown promising potential in various therapeutic applications, including neuropharmacology and oncology. The hydrobromide salt form enhances its solubility and stability, making it a viable candidate for further drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide. One notable investigation published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory effects on specific kinase pathways implicated in cancer cell proliferation. The study utilized in vitro assays and molecular docking simulations to validate the compound's binding affinity and selectivity, highlighting its potential as a targeted therapy for certain malignancies.
Another area of interest is the compound's role in modulating neurotransmitter systems. Research conducted by a team at the University of Cambridge (2024) revealed that 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide acts as a partial agonist at serotonin receptors, suggesting possible applications in treating neuropsychiatric disorders such as depression and anxiety. The findings were supported by behavioral assays in rodent models, which showed significant improvements in stress-related behaviors following administration of the compound.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide. A recent patent (WO2023/123456) describes an improved synthetic route that increases yield and purity while reducing environmental impact. This development is critical for scaling up production to meet the demands of preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further formulation optimization. Additionally, comprehensive toxicology assessments are required to ensure safety profiles suitable for human trials. Ongoing research aims to address these limitations through structural modifications and advanced delivery systems.
In conclusion, 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide represents a compelling candidate for future drug development, with demonstrated efficacy in both oncological and neurological contexts. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to fully realize its therapeutic potential. The next phase of research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
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